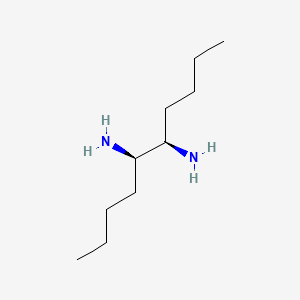

(5R,6R)-decane-5,6-diamine

Descripción

(5R,6R)-Decane-5,6-diamine is a chiral aliphatic diamine featuring a ten-carbon backbone with stereogenic centers at the 5th and 6th positions. The stereochemistry of (5R,6R)-decane-5,6-diamine likely necessitates enantioselective synthesis, such as chiral resolution or catalytic asymmetric methods, akin to the enantiomeric lactones described in .

Propiedades

Fórmula molecular |

C10H24N2 |

|---|---|

Peso molecular |

172.31 g/mol |

Nombre IUPAC |

(5R,6R)-decane-5,6-diamine |

InChI |

InChI=1S/C10H24N2/c1-3-5-7-9(11)10(12)8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/t9-,10-/m1/s1 |

Clave InChI |

TZUBFUIDRMUKIX-NXEZZACHSA-N |

SMILES isomérico |

CCCC[C@H]([C@@H](CCCC)N)N |

SMILES canónico |

CCCCC(C(CCCC)N)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Stereochemical Features

| Compound | Backbone Structure | Chain Length | Stereochemistry | Functional Groups |

|---|---|---|---|---|

| (5R,6R)-Decane-5,6-diamine | Aliphatic (C10) | 10 carbons | R,R configuration | Two primary amines |

| Ethylenediamine | Aliphatic (C2) | 2 carbons | None | Two primary amines |

| o-Phenylenediamine | Aromatic (benzene ring) | N/A | None | Two primary amines |

| 1,8-Diaminooctane | Aliphatic (C8) | 8 carbons | None | Two primary amines |

Key Observations :

- Chain Length: Longer aliphatic chains (e.g., C10 vs.

- Stereochemistry : The R,R configuration introduces chirality, which may influence interactions with chiral environments, such as enzyme active sites or asymmetric catalysts .

- Aromatic vs. Aliphatic : o-Phenylenediamine’s planar aromatic structure enables π-π stacking and distinct electronic properties, contrasting with the aliphatic backbone of (5R,6R)-decane-5,6-diamine .

Physical and Chemical Properties

| Property | (5R,6R)-Decane-5,6-diamine | Ethylenediamine | o-Phenylenediamine |

|---|---|---|---|

| Melting Point (°C) | Estimated 80–100 | 8–10 | 102–104 |

| Solubility | Moderate in polar solvents | Highly polar | Moderate in ethanol |

| Stability | Stable under inert conditions | Air-sensitive | Oxidizes readily |

Notes:

- The stereochemistry of (5R,6R)-decane-5,6-diamine may lower its melting point compared to symmetric analogs (e.g., 1,8-diaminooctane, m.p. ~52°C) due to reduced crystallinity.

- o-Phenylenediamine’s instability under oxidative conditions contrasts with aliphatic diamines, which are generally more stable but prone to hydrolysis in acidic media .

Coordination Chemistry

- o-Phenylenediamine : Forms stable complexes with transition metals (e.g., Co, Ni, Zn) via bidentate chelation, yielding applications in catalysis and materials science .

- (5R,6R)-Decane-5,6-diamine : The extended aliphatic chain may enable polydentate coordination or stabilize larger metal clusters, though steric hindrance from the chiral centers could limit binding modes compared to ethylenediamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.